2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound with a molecular formula of C17H13Cl3N2O2 . This compound is characterized by the presence of a trichloromethyl group, a benzoxazole ring, and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,2-Trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar in structure but may have different substituents on the benzoxazole or phenyl rings.
2,2,2-Trichloro-N-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13Cl3N2O2 |
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Molecular Weight |
383.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-9-7-10(2)14-13(8-9)22-15(24-14)11-3-5-12(6-4-11)21-16(23)17(18,19)20/h3-8H,1-2H3,(H,21,23) |
InChI Key |
ZSTPEFBZFWLGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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